molecular formula C16H22N4O2 B1200042 Aminopropylon CAS No. 3690-04-8

Aminopropylon

Cat. No.: B1200042
CAS No.: 3690-04-8
M. Wt: 302.37 g/mol
InChI Key: UQNCVOXEVRELFR-UHFFFAOYSA-N
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Description

Aminopropylone is a chemical compound with the molecular formula C16H22N4O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its aminopropyl functional group, which plays a crucial role in its reactivity and applications.

Scientific Research Applications

Aminopropylone has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminopropylone can be synthesized through several methods. One common approach involves the reaction between ammonia and acrylonitrile, catalyzed by a molecular sieve in a fixed bed reactor. This reaction produces N-(2-cyanoethyl)-3-aminopropionitrile, which is then subjected to catalytic hydrogenation to yield aminopropylone . The overall yield of this two-step reaction can exceed 80%.

Industrial Production Methods

In industrial settings, the production of aminopropylone often involves the use of fixed-bed tube reactors. The reaction between liquefied ammonia and acrylonitrile is catalyzed by cobalt or nickel on an alumina support. The reaction is carried out at temperatures between 110-120°C and pressures around 25 MPa, resulting in high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Aminopropylone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert aminopropylone into its reduced forms.

    Substitution: Aminopropylone can participate in substitution reactions, where its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions with aminopropylone include hydrogen for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions for these reactions vary depending on the desired products and the specific reagents used.

Major Products Formed

The major products formed from reactions involving aminopropylone depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of aminopropylone involves its interaction with molecular targets and pathways within cells. The aminopropyl functional group allows the compound to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling and metabolism .

Comparison with Similar Compounds

Aminopropylone can be compared with other similar compounds, such as:

These compounds share similar structures but may differ in their reactivity, stability, and applications. This compounde is unique due to its specific functional group and the resulting chemical properties .

Properties

IUPAC Name

2-(dimethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-11-14(17-15(21)12(2)18(3)4)16(22)20(19(11)5)13-9-7-6-8-10-13/h6-10,12H,1-5H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNCVOXEVRELFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874826
Record name Aminopropylon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3690-04-8
Record name N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3690-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminopropylon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003690048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminopropylon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AMINOPROPYLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB5F72V65T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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